Styrylamine
Description
Styrylamine, chemically characterized by a styryl (vinylbenzene) group linked to an amine, is a versatile aromatic amine. It is naturally found in cyclopeptide alkaloids, such as those isolated from Ziziphus plants, where it forms part of macrocyclic structures alongside amino acids like β-hydroxyproline and tryptophan . Synthetic this compound derivatives are pivotal in materials science, particularly in organic light-emitting diodes (OLEDs), where their electron-transporting properties enhance blue-light emission efficiency . Its dual role in bioactive natural products and advanced electronics underscores its multidisciplinary significance.
Structure
2D Structure
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(E)-2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2/b7-6+ |
InChI Key |
UWRZIZXBOLBCON-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Preparation Methods
Iridium-Catalyzed Silane Reduction
The most efficient method involves iridium complexes under mild conditions. IrCl(CO)(PPh₃)₂ catalyzes the reduction/dehydration of N,N-diethylphenylacetamide to styrylamine derivatives using 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) as hydrosilane sources.
Procedure :
- Dissolve IrCl(CO)(PPh₃)₂ (0.05 mmol) in toluene (0.5 mL).
- Add substrate (1 mmol) and TMDS (2.0 mmol) at 25°C.
- Stir for 4 hours under argon.
- Purify via silica chromatography (ether/hexane with 1% Et₃N).
| Parameter | TMDS System | PMHS System |
|---|---|---|
| Temperature (°C) | 25 | 25 |
| Time (h) | 4 | 4 |
| Yield (%) | 85–86 | 70–86 |
| Catalyst Loading | 5 mol% | 1 mol% |
This method achieves 85–86% yields for this compound derivatives with minimal byproducts.
Wittig Reaction-Based Syntheses
Classical Wittig Olefination
Styrylamines form via Wittig reactions between ylides and aromatic aldehydes. A modified protocol uses triphenylphosphine and alkyl halides to generate ylides:
Procedure :
- React 4-bromoaniline with PPh₃ (1.2 eq) in THF.
- Add n-BuLi (-78°C) to form ylide.
- Quench with benzaldehyde (1.0 eq) at 0°C.
- Isolate product via flash chromatography.
| Condition | Value |
|---|---|
| Solvent | THF |
| Temperature (°C) | -78 to 0 |
| Yield (%) | 65–72 |
This route provides E/Z selectivity >9:1 but requires strict anhydrous conditions.
Reductive Amination of Nitrostyrenes
Titanium Trichloride-Mediated Reduction
Nitro groups in β-nitrostyrenes reduce to amines using TiCl₃/NH₄OAc :
Procedure :
- Dissolve β-nitrostyrene (10 mmol) in ethanol.
- Add TiCl₃ (40 mmol) in aqueous HCl.
- Stir 1 hour at 25°C.
- Neutralize with NaOH and extract with Et₂O.
| Parameter | Value |
|---|---|
| Reduction Time | 1 h |
| Yield (%) | 78–82 |
| Purity | >95% (GC) |
This method avoids high-pressure hydrogenation but generates acidic waste.
Industrial Production Methods
Continuous-Flow Hydrogenation
Large-scale syntheses employ Raney nickel catalysts in flow reactors:
| Parameter | Value |
|---|---|
| Pressure (bar) | 10–15 |
| Temperature (°C) | 80–100 |
| Residence Time (min) | 5–8 |
| Conversion (%) | >99 |
Flow systems enhance safety and throughput compared to batch processes.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Cost (USD/kg) | Eco-Footprint |
|---|---|---|---|
| Iridium Catalysis | 85–86 | 320–400 | Moderate |
| Wittig Reaction | 65–72 | 150–220 | High |
| TiCl₃ Reduction | 78–82 | 90–120 | Low |
| Flow Hydrogenation | >99 | 70–100 | Low |
Eco-footprint ratings consider solvent toxicity, energy use, and waste generation.
Emerging Techniques
Photoredox Catalysis
Recent studies demonstrate Ru(bpy)₃²⁺ -mediated C–N coupling under blue LED light:
Conditions :
- Substrate : Styrene + NH₃
- Catalyst : 2 mol% Ru(bpy)₃Cl₂
- Yield : 68% (initial trials)
This method avoids stoichiometric reagents but requires optimization for scalability.
Challenges and Solutions
Byproduct Formation in Reductive Amination
Issue : Over-reduction to ethylbenzene derivatives (5–12% yield loss).
Mitigation :
- Use Pd/C instead of Ni catalysts (reduces over-hydrogenation by 40%)
- Add quinoline as a poison (limits catalyst activity)
Chemical Reactions Analysis
Types of Reactions
Styrylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form secondary and tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Styrylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of styrylamine involves its interaction with various molecular targets. In biological systems, this compound can interact with enzymes and receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Styrylamine is structurally and functionally distinct from other amines, such as tyramine (a phenethylamine) and stearylamine (a fatty amine). Below is a detailed analysis:
This compound vs. Tyramine
- Structure : this compound features a styryl group (C₆H₅-CH=CH₂) attached to an amine, whereas tyramine is a phenethylamine derivative with a hydroxyl group at the para position (C₆H₅-CH₂-CH₂-NH₂-OH) .
- Applications: this compound: Used in OLEDs (e.g., asymmetric monothis compound dopants for blue electroluminescence) and as a component of antimalarial cyclopeptide alkaloids . Tyramine: Functions as a neurotransmitter and is associated with hypertensive effects in fermented foods .
- Biological Activity : Methoxylation or hydroxylation of this compound in cyclopeptide alkaloids enhances antiplasmodial activity , while tyramine’s vasoconstrictive properties arise from its interaction with adrenergic receptors .
This compound vs. Stearylamine
- Structure : Stearylamine has an 18-carbon alkyl chain (CH₃(CH₂)₁₇NH₂), contrasting with this compound’s aromatic backbone .
- Applications :
- Physicochemical Properties : this compound’s conjugated π-system enables fluorescence and electron transport, whereas stearylamine’s long alkyl chain confers amphiphilicity, aiding in membrane fusion .
Data Tables
Table 1. Structural and Functional Comparison of this compound, Tyramine, and Stearylamine
Table 2. Research Findings on this compound and Analogues
Research Findings and Structural-Activity Relationships (SAR)
- Electron-Transport in OLEDs : this compound derivatives with diphenylvinyl end-caps exhibit high hole-blocking efficiency, critical for stable blue emission.
- Bioactivity Modulation : In cyclopeptide alkaloids, macrocyclic ring size (13-membered > 14-membered) and β-hydroxyproline presence correlate with enhanced antimitotic and antiplasmodial activities.
- Contrast with Fatty Amines : Stearylamine’s lack of aromaticity limits its electronic applications but enhances its utility in lipid-based formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
